molecular formula C12H15N3O2S B2417421 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 299442-02-7

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2417421
CAS RN: 299442-02-7
M. Wt: 265.33
InChI Key: IEPOHUODXGSYHU-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3O2S . It has an average mass of 265.331 Da and a monoisotopic mass of 265.088501 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 451.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 71.1±3.0 kJ/mol and a flash point of 226.8±31.5 °C . The compound has a refractive index of 1.609 and a molar refractivity of 72.4±0.3 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Structural and Vibrational Analysis

The compound 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine and its derivatives have been the subject of research primarily focused on their structural characteristics and potential applications. For instance, Channar et al. (2019) synthesized a derivative of this compound, incorporating ibuprofen, to explore its structural properties using various spectroscopic techniques and X-Ray diffraction. They highlighted the compound's crystalline structure, vibrational analysis, and the presence of strong resonance interactions within the molecule (Channar et al., 2019).

Noncovalent Interactions and Crystallography

El-Emam et al. (2020) conducted a study on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share a structural motif with this compound. Their research provided insights into intramolecular and intermolecular interactions, revealing the significance of hydrogen bonding and other noncovalent forces in stabilizing the crystal structures of these compounds (El-Emam et al., 2020).

Antimicrobial and Antiproliferative Activities

The antimicrobial and anti-proliferative properties of 1,3,4-thiadiazole derivatives have been explored due to their pharmacological importance. Al-Wahaibi et al. (2021) synthesized oxadiazole N-Mannich bases, structurally related to this compound, and evaluated their in vitro inhibitory activities against pathogenic bacteria and fungi, as well as their anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021). Similarly, Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and investigated their biological activities, highlighting their DNA protective ability and cytotoxicity on cancer cell lines (Gür et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . Understanding these effects will provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds or substances.

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-14-15-12(13)18-11/h3,5,7H,4,6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOHUODXGSYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327988
Record name 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

299442-02-7
Record name 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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